molecular formula C24H30FNO2 B3821682 [1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B3821682
M. Wt: 383.5 g/mol
InChI Key: IUZVJLBCOYVRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as FUB-PB22 and belongs to the family of synthetic cannabinoids. FUB-PB22 has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located in the central nervous system, immune system, and other tissues.

Mechanism of Action

FUB-PB22 acts as a potent agonist of the CB1 and CB2 receptors in the central nervous system and other tissues. It has been found to produce a range of effects, including analgesia, sedation, and euphoria. FUB-PB22 has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of a variety of medical conditions.
Biochemical and Physiological Effects
FUB-PB22 has been found to produce a range of biochemical and physiological effects in animal models and human subjects. It has been shown to produce analgesia, sedation, and euphoria, as well as anti-inflammatory and immunomodulatory effects. FUB-PB22 has also been found to have a high affinity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function.

Advantages and Limitations for Lab Experiments

FUB-PB22 has several advantages and limitations for use in laboratory experiments. One advantage is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, FUB-PB22 also has several limitations, including its potential toxicity and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on FUB-PB22. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic profiles and reduced toxicity. Another area of interest is the development of new methods for synthesizing FUB-PB22 and other synthetic cannabinoids, which could lead to more efficient and cost-effective production. Finally, there is a need for further research on the long-term safety and efficacy of FUB-PB22 and other synthetic cannabinoids, particularly in the context of medical use.

Scientific Research Applications

FUB-PB22 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. FUB-PB22 has been investigated as a potential treatment for a variety of medical conditions, including chronic pain, multiple sclerosis, and cancer.

properties

IUPAC Name

4-(4-fluorophenyl)-1-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FNO2/c1-19-6-2-3-8-21(19)16-24(18-27)14-5-15-26(17-24)23(28)9-4-7-20-10-12-22(25)13-11-20/h2-3,6,8,10-13,27H,4-5,7,9,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZVJLBCOYVRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)CCCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[4-(4-Fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol
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[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol
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[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

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